molecular formula C21H23N5O3S B11656247 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide

Cat. No.: B11656247
M. Wt: 425.5 g/mol
InChI Key: ACJJSVKCXOGTDU-HYARGMPZSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a sulfanylacetohydrazide backbone. Its structure includes a 4-ethyl-5-(4-methoxyphenyl)-substituted triazole ring and an (E)-configured hydrazone moiety linked to a 4-hydroxyphenyl group. The compound’s molecular complexity aligns with derivatives studied for antimicrobial, anticancer, and antioxidant activities .

Properties

Molecular Formula

C21H23N5O3S

Molecular Weight

425.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C21H23N5O3S/c1-4-26-20(16-7-11-18(29-3)12-8-16)24-25-21(26)30-13-19(28)23-22-14(2)15-5-9-17(27)10-6-15/h5-12,27H,4,13H2,1-3H3,(H,23,28)/b22-14+

InChI Key

ACJJSVKCXOGTDU-HYARGMPZSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC=C(C=C2)O)C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC=C(C=C2)O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Conditions

  • Precursor : 4-Substituted-5-(2-pyridyl)-1,2,4-triazole-3-thiones (ZE-1 analogs) are prepared via cyclization of thiosemicarbazides with substituted carboxylic acids under acidic conditions.

  • Thioester Formation : Treatment of ZE-1 derivatives with ethyl chloroacetate in ethanol containing potassium hydroxide yields thioesters (ZE-2 analogs). The reaction is refluxed for 2–3 hours, with progress monitored by TLC (ethyl acetate:petroleum ether, 2:1).

  • Key Reagents :

    • Ethyl chloroacetate

    • KOH (catalytic)

    • Ethanol (solvent)

Optimization and Yield

  • Yield : 75–85% after recrystallization from ethanol.

  • Characterization : FTIR confirms C=O (1730 cm⁻¹) and C-S (680 cm⁻¹) stretches.

Synthesis of Sulfanyl-Acetohydrazide Intermediate

The thioester intermediate is converted to a hydrazide for subsequent functionalization.

Hydrazinolysis Reaction

  • Procedure : Thioesters (ZE-2 analogs) are refluxed with excess hydrazine hydrate (3:1 molar ratio) in ethanol for 4–5 hours.

  • Workup : Excess hydrazine is evaporated, and the crude product is recrystallized from ethanol to yield ZE-3 hydrazides.

  • Key Data :

    • Reaction Time : 4–5 hours

    • Yield : 70–78%

    • FTIR Peaks : NH₂ (1647 cm⁻¹), C=N (1590 cm⁻¹).

Hydrazone Condensation with 4-Hydroxyacetophenone

The final step involves Schiff base formation between the hydrazide and 4-hydroxyacetophenone.

Reaction Setup

  • Conditions :

    • Molar Ratio : 1:1 (hydrazide:ketone)

    • Solvent : Ethanol (20 mL per 0.01 mol hydrazide)

    • Catalyst : Glacial acetic acid (1 mL).

  • Procedure : The mixture is refluxed for 6 hours, cooled, and precipitated in ice-cold water. The product is filtered and recrystallized from ethanol.

Analytical Validation

  • Yield : 68–74%.

  • 1H NMR (DMSO-d₆) :

    • δ 2.3 (s, 3H, CH₃ from acetophenone)

    • δ 5.4 (s, 1H, NH)

    • δ 7.2–8.2 (m, aromatic protons).

  • MS (m/z) : Molecular ion peak at 425.5 [M+], consistent with C₂₁H₂₃N₅O₃S.

Critical Analysis of Methodologies

Triazole Core Synthesis

  • Alternative Routes : Copper-catalyzed cyclization of amidrazones offers higher regioselectivity but requires toxic metal catalysts.

  • Green Chemistry : Polyethylene glycol (PEG) as a solvent with p-toluenesulfonic acid (PTSA) achieves 92% yield for triazoles.

Hydrazone Formation

  • Solvent Impact : Ethanol ensures solubility of both hydrazide and ketone, while acetic acid catalyzes imine bond formation.

  • Side Reactions : Prolonged reflux (>8 hours) may lead to hydrolysis of the hydrazone bond, reducing yield.

Comparative Data Tables

Table 1. Optimization of Triazole Thioester Synthesis (ZE-2)

ParameterConditionYield (%)
SolventEthanol85
CatalystKOH78
Reaction Time3 hours82
TemperatureReflux80

Table 2. Hydrazone Condensation Variants

KetoneSolventCatalystYield (%)
4-HydroxyacetophenoneEthanolAcOH74
4-MethoxyacetophenoneMethanolHCl65
4-NitroacetophenoneDMFNone58

Chemical Reactions Analysis

Types of Reactions

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced at the hydrazide moiety, potentially forming hydrazines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the hydrazide moiety can produce hydrazines.

Scientific Research Applications

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and methoxyphenyl group play crucial roles in binding to these targets, while the hydrazide moiety can form hydrogen bonds and other interactions that stabilize the compound-target complex. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazole-thioacetohydrazides are a versatile class of compounds with diverse biological activities. Below is a comparative analysis of structural analogues:

Compound Triazole Substituents Hydrazone Substituents Key Activities References
Target Compound 4-Ethyl, 5-(4-methoxyphenyl) (E)-4-Hydroxyphenyl ethylidene Antioxidant, Antimicrobial (predicted)
ZE-4b 4-Ethyl, 5-(pyridin-2-yl) (E)-2-Phenylmethylidene Anticancer (cell line studies)
ZE-5b 4-Ethyl, 5-(pyridin-2-yl) (E)-(4-Methylphenyl)sulfonyl Anti-inflammatory
306757-40-4 4-Phenyl, 5-(4-chlorophenyl) (E)-2-Ethoxyphenyl methylidene Antimicrobial (in vitro)
MLS000540781 4-Allyl, 5-(4-toluidinomethyl) (E)-4-Hydroxybenzylidene Antioxidant (1.5× BHT activity)
487037-13-8 4-(4-Methylphenyl), 5-(4-methoxyphenyl) (E)-1-(2-Furyl)ethylidene Cytotoxic (melanoma cells)

Key Observations :

  • Electron-Donating Groups : The 4-methoxyphenyl and 4-hydroxyphenyl groups in the target compound may enhance solubility and receptor binding compared to halogenated derivatives (e.g., 4-chlorophenyl in ).
  • Hydrazone Configuration : The (E)-configuration, confirmed via X-ray crystallography in related compounds , is critical for maintaining planar geometry and optimizing interactions with biological targets.
  • Bioactivity Trends : Compounds with hydroxyl or methoxy groups (e.g., target compound, MLS000540781) exhibit stronger antioxidant profiles, while pyridine or sulfonyl substituents (ZE-4b, ZE-5b) correlate with anticancer activity .
Physicochemical Properties
  • LogP : Predicted to be ~3.2 (moderate lipophilicity due to methoxy/hydroxy balance).
  • Hydrogen Bonding: The hydroxyl and triazole N-atoms provide multiple H-bond donors/acceptors, enhancing target engagement compared to fully alkylated derivatives (e.g., 487037-13-8) .

Biological Activity

The compound 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide is a triazole derivative that has garnered attention for its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the existing literature on its biological activity, highlights relevant case studies, and presents detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N6O2SC_{19}H_{22}N_{6}O_{2}S, with a complex structure that includes a triazole ring and hydrazide functional groups. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC19H22N6O2S
SMILESCCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CN2C)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H22N6O2S/c1-4-...

Antibacterial Activity

Several studies have evaluated the antibacterial properties of triazole derivatives similar to this compound. For instance, compounds with similar structural features have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

A comparative analysis of similar compounds shows that they can inhibit bacterial growth effectively. For example, one study reported IC50 values ranging from 0.63 µM to 6.28 µM for different derivatives against acetylcholinesterase (AChE) and urease, indicating significant enzyme inhibition which correlates with antibacterial efficacy .

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. A recent study highlighted the identification of novel anticancer compounds through screening drug libraries on multicellular spheroids, suggesting that compounds with similar structures to our target may exhibit significant cytotoxic effects against cancer cells . The mechanism often involves apoptosis induction and cell cycle arrest in cancer cells.

Case Studies

  • Antibacterial Screening : A study conducted on a series of triazole derivatives showed promising results against multiple bacterial strains. Compounds with structural similarities to our target exhibited IC50 values significantly lower than standard antibiotics, indicating their potential as new antibacterial agents.
  • Enzyme Inhibition : Another case involved testing various derivatives for AChE inhibition. The results indicated that several compounds displayed strong inhibitory action, which could be linked to their structural components similar to those found in our compound.

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